6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a quinoline derivative featuring a chloro group at the 6-position and a boronic ester group at the 3-position
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The synthesis of this compound typically involves the formation of the boronic ester group. This can be achieved through the reaction of quinoline derivatives with boronic acids or boronic acid esters under suitable conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired product.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form various oxidized products, such as quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline derivative into its reduced forms, such as hydroquinoline derivatives.
Substitution: The chloro group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroquinone derivatives.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Amines, alcohols, thiols substituted at the 6-position.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets. Medicine: Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems. The quinoline core can interact with various biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Similar structure with a bromo group instead of chloro.
6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Similar structure with a methyl group instead of hydrogen at the 2-position.
Uniqueness: The presence of the chloro group at the 6-position and the boronic ester group at the 3-position makes this compound unique compared to other quinoline derivatives
Properties
IUPAC Name |
6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-8-12(17)5-6-13(10)18-9-11/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFQNUQKKDWIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)Cl)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355582-91-0 |
Source
|
Record name | 6-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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